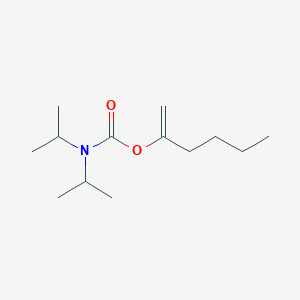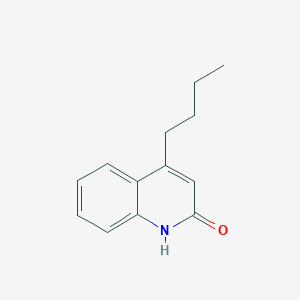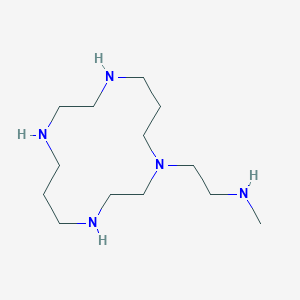
N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine: is a chemical compound with the molecular formula C13H31N5The compound is known for its ability to form stable complexes with various metal ions, making it useful in a range of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine typically involves the methylation of 1,4,8,11-tetraazacyclotetradecane. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with formaldehyde and formic acid, which results in the formation of the N-methyl derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine has numerous applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: The compound is used in the synthesis of electroactive molecules and as an antioxidant in rubber.
Mechanism of Action
The mechanism by which N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable complex. This complexation can influence the reactivity and properties of the metal ion, making it useful in various applications .
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound, which lacks the N-methyl group.
N-Methyl-1,4,8,11-tetraazacyclotetradecane: A similar compound with a different substitution pattern.
Uniqueness: N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and selectivity .
Properties
CAS No. |
646052-73-5 |
|---|---|
Molecular Formula |
C13H31N5 |
Molecular Weight |
257.42 g/mol |
IUPAC Name |
N-methyl-2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanamine |
InChI |
InChI=1S/C13H31N5/c1-14-9-12-18-11-3-6-16-8-7-15-4-2-5-17-10-13-18/h14-17H,2-13H2,1H3 |
InChI Key |
QFVAHVXHLXXFDC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCCNCCNCCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
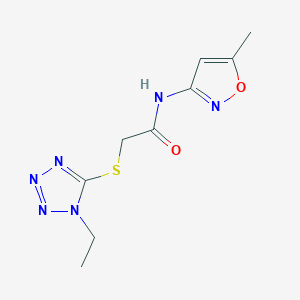
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
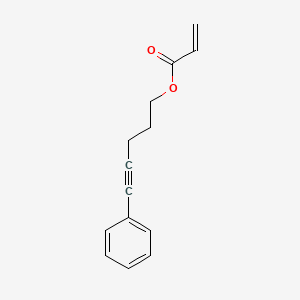
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
